Comparative Physicochemical Profiling: Melting Point, Boiling Point, and Lipophilicity of 4-Tert-butyl-3-nitroaniline vs. Unsubstituted 3-Nitroaniline
The addition of a para-tert-butyl group to the 3-nitroaniline scaffold fundamentally alters its physicochemical properties compared to the parent compound. 4-Tert-butyl-3-nitroaniline exhibits a melting point of 58-59 °C and a boiling point of 336 °C (at 760 mmHg), whereas 3-nitroaniline melts at 111-114 °C and boils at 306 °C [1]. The tert-butyl substituent lowers the melting point by over 50 °C due to disruption of crystal packing, while simultaneously raising the boiling point by approximately 30 °C, reflecting increased molecular weight and altered intermolecular forces. Most critically, the calculated LogP increases from approximately 1.2 for 3-nitroaniline to 2.7-3.58 for 4-tert-butyl-3-nitroaniline, representing a more than 30-fold increase in octanol-water partition coefficient . This increased lipophilicity directly impacts solubility (0.093 g/L in water at 25 °C for the tert-butyl derivative) and is a key differentiator for applications requiring hydrophobic building blocks .
| Evidence Dimension | Melting Point (Tm) |
|---|---|
| Target Compound Data | 58-59 °C |
| Comparator Or Baseline | 3-Nitroaniline: 111-114 °C |
| Quantified Difference | ΔTm ≈ -53 °C |
| Conditions | Ambient pressure; reported values from multiple chemical suppliers |
Why This Matters
The significantly lower melting point simplifies handling and dissolution in organic solvents during synthesis, while the increased LogP is a critical parameter for designing lipophilic drug candidates or optimizing extraction and chromatographic purification.
- [1] PubChem. 3-Nitroaniline (Compound Summary). National Center for Biotechnology Information. View Source
